![molecular formula C10H7Cl2NO2S B2665935 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione CAS No. 338409-82-8](/img/structure/B2665935.png)
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione
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Description
4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C10H7Cl2NO2S . It is used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione consists of a thiomorpholine ring attached to a 2,4-dichlorophenyl group . The molecular weight of this compound is 276.13 .Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
- Role of Thiomorpholine Derivatives : Thirteen thiomorpholine-bearing compounds were synthesized as DPP-IV inhibitors. These compounds were designed using natural and non-natural L-amino acids as starting materials. Notably, compounds 4c, 4d, and 4f exhibited good DPP-IV inhibition in vitro .
Stability and Reactivity
- Unique Blend : 4-(2,4-Dichlorophenyl)thiomorpholine-3,5-dione offers a balance of reactivity and stability. Researchers value its versatility in synthetic chemistry and drug discovery .
Anti-Markovnikov Alkene Hydromethylation
- Catalytic Protodeboronation : Recent research has demonstrated the use of radical-based catalytic protodeboronation of alkyl boronic esters. When combined with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
properties
IUPAC Name |
4-(2,4-dichlorophenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c11-6-1-2-8(7(12)3-6)13-9(14)4-16-5-10(13)15/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVOULGIFWDHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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